

Introduction: Establishing the Benchmark for a Critical Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Methylamino)-4-nitrobenzoic acid

Cat. No.: B1604077

[Get Quote](#)

3-(Methylamino)-4-nitrobenzoic acid (CAS No: 214778-10-6) is an aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a carboxylic acid, a secondary amine, and a nitro group, makes it a versatile building block for more complex molecules, particularly within the pharmaceutical and materials science sectors. While its isomer, 4-(Methylamino)-3-nitrobenzoic acid, is a well-documented intermediate in the synthesis of the anticoagulant Dabigatran, the utility of the 3-methylamino-4-nitro isomer is predicated on its defined chemical identity and purity.^{[1][2]}

For researchers, scientists, and drug development professionals, the physical appearance and purity of a starting material are not mere specifications; they are the foundation upon which reliable, reproducible, and safe downstream processes are built. Impurities can lead to unpredictable reaction kinetics, the formation of unwanted side-products, and compromised biological activity in the final compound. This guide provides a comprehensive technical overview of **3-(Methylamino)-4-nitrobenzoic acid**, focusing on its physical characteristics, the origins of potential impurities, and robust methodologies for its analysis and purification.

Physicochemical Properties

The fundamental properties of **3-(Methylamino)-4-nitrobenzoic acid** provide a baseline for its identification and characterization. These values are critical for both analytical method development and for predicting its behavior in chemical reactions.

Property	Value	Source
IUPAC Name	3-(methylamino)-4-nitrobenzoic acid	PubChem[3]
CAS Number	214778-10-6	PubChem[3]
Molecular Formula	C ₈ H ₈ N ₂ O ₄	PubChem[3]
Molecular Weight	196.16 g/mol	PubChem[3]
Appearance	Yellow crystalline solid	General Observation[4][5]
Solubility	Soluble in DMSO and Methanol	ChemicalBook[5]
Melting Point	>300°C (for the related isomer)	ChemicalBook[5][6]

Note on Appearance and Melting Point: The appearance is typically a yellow solid, but the intensity and shade can vary from pale yellow to orange or even greenish-amber depending on the level and nature of impurities.[7] A sharp melting point is a strong indicator of high purity, whereas a broad melting range suggests the presence of contaminants. The significant variation in reported melting points for related isomers highlights that this value can be influenced by crystalline form and impurities.[8]

Synthetic Origins and Potential Impurities

Understanding the synthetic pathway is crucial to anticipating potential impurities. While specific literature for the 3-methylamino isomer is less common, a plausible and illustrative synthesis involves the nucleophilic aromatic substitution of a precursor like 3-fluoro-4-nitrobenzoic acid with methylamine. A common industrial synthesis for the closely related isomer, 4-(methylamino)-3-nitrobenzoic acid, proceeds from 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine.[4][9][10]

Based on these established routes for similar compounds, the primary impurities can be categorized as follows:

- Unreacted Starting Materials: Residual 3-halo-4-nitrobenzoic acid from an incomplete substitution reaction.

- **Positional Isomers:** If the starting material is not regiochemically pure, other isomers may be present. For example, reaction with a mixture of 2-fluoro-5-nitrobenzoic acid would lead to an isomeric impurity.
- **By-products of Side Reactions:** Over-reaction or side reactions, such as the displacement of the nitro group under harsh conditions (though less likely), could generate unexpected by-products.
- **Residual Solvents and Reagents:** Solvents used during the reaction or purification (e.g., ethanol, acetic acid) may be retained in the final product if not adequately removed.^[9]

These impurities can significantly alter the material's color, turning a pale yellow solid into a discolored, dark, or tarry substance.^[9]

Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique provides a complete picture; instead, the combination of chromatographic, spectroscopic, and physical methods offers a self-validating system.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. It excels at separating the main component from structurally similar impurities and unreacted starting materials. A purity level of >98% is often determined by this method.^{[7][11]}

Rationale: The choice of reverse-phase HPLC (RP-HPLC) with a C18 column is logical for this analyte. The aromatic ring provides non-polar character suitable for retention on the C18 stationary phase, while the polar carboxylic acid and nitro groups allow for elution with a standard mobile phase of acetonitrile or methanol and water. An acidic modifier (e.g., formic or acetic acid) is typically added to the mobile phase to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape. UV detection is ideal due to the presence of the chromophoric nitro-aromatic system.

Experimental Protocol: RP-HPLC Analysis

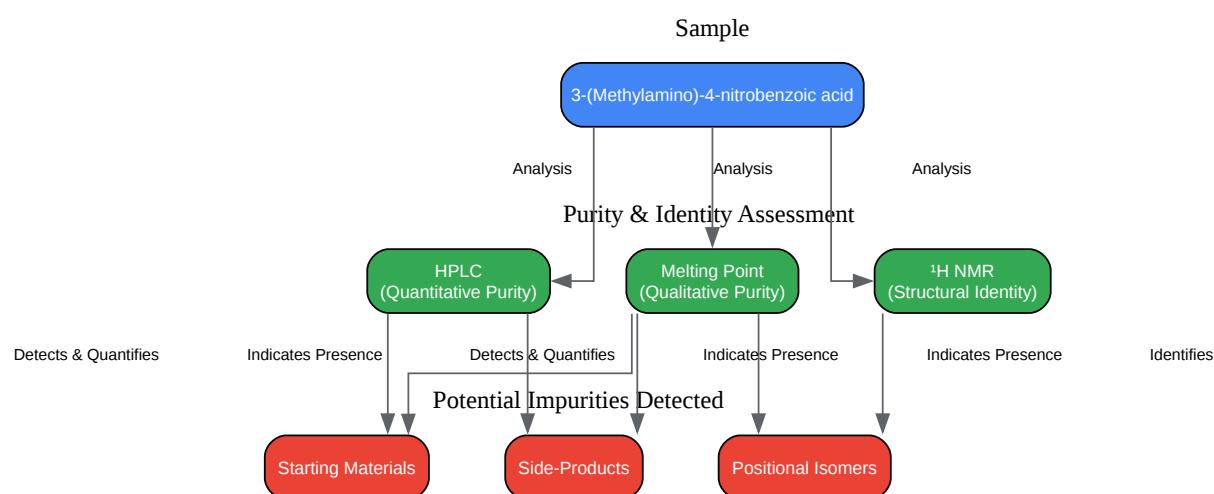
- **Column:** C18, 4.6 x 150 mm, 5 µm particle size.

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
- Analysis: Inject 10 μ L and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC quantifies purity, ^1H NMR spectroscopy confirms the molecular structure and can reveal impurities that might co-elute in HPLC. The presence of unexpected signals or incorrect integration values for the aromatic, methyl, and amine protons can indicate contamination.[\[12\]](#) [\[13\]](#)

Rationale: ^1H NMR is a definitive tool for structural elucidation. For **3-(Methylamino)-4-nitrobenzoic acid**, one would expect to see distinct signals for the methyl group protons, the N-H proton, and the protons on the aromatic ring. The chemical shifts and splitting patterns of these aromatic protons are highly sensitive to the substitution pattern, making NMR an excellent method for distinguishing between positional isomers.


Melting Point Analysis

The melting point is a fundamental physical property that serves as a rapid and effective indicator of purity. A pure crystalline solid will exhibit a sharp melting point (typically a range of $<1^\circ\text{C}$), whereas an impure sample will melt over a wider range and at a lower temperature.

Rationale: Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This phenomenon, known as melting point depression, provides a

straightforward, albeit non-quantitative, assessment of purity. As noted, a significant discrepancy in the reported melting points for the related isomer suggests that this compound may exhibit polymorphism or be particularly sensitive to impurities.[8]

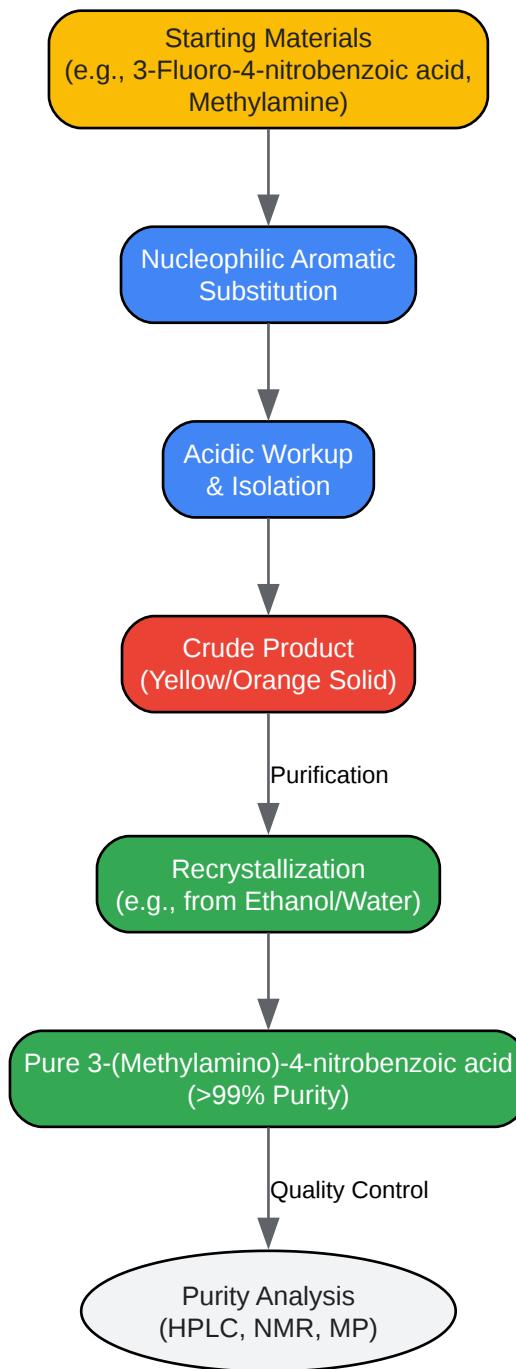
Diagram: Analytical Workflow for Purity Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive purity assessment of the target compound.

Purification by Recrystallization

Should the analytical results indicate insufficient purity, recrystallization is the most effective and common purification technique for this class of compound.[9] The process leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at different temperatures.


Rationale: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the

impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration). For compounds like nitrobenzoic acids, polar solvents are often effective. An ethanol/water mixture is a common choice, where ethanol acts as the primary solvent and water is the anti-solvent, carefully added to induce crystallization.[9][14][15]

Experimental Protocol: Recrystallization

- Solvent Selection: Begin by testing solubility in small amounts of potential solvents (e.g., ethanol, methanol, water, ethyl acetate). An ethanol/water system is a good starting point.
- Dissolution: Place the crude **3-(Methylamino)-4-nitrobenzoic acid** in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This must be done quickly to prevent premature crystallization.
- Crystallization: Slowly add hot water to the clear ethanol solution until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
- Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any adhering mother liquor.
- Drying: Dry the purified product under vacuum to remove all traces of solvent. A yield of 95-97% with a purity of >99% can be achieved with this method.[8]

Diagram: Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to a highly purified final product.

Conclusion: The Non-Negotiable Standard of Purity

For scientists in research and drug development, the purity and well-defined appearance of **3-(Methylamino)-4-nitrobenzoic acid** are not trivial details. They are direct indicators of the

material's quality and predictors of its performance in subsequent synthetic steps. A pale yellow, crystalline solid with a sharp melting point and a purity of >99% as confirmed by HPLC and NMR is the benchmark for this critical intermediate. By understanding the potential impurities that can arise during synthesis and by employing robust analytical and purification protocols, researchers can ensure the integrity of their work, leading to more reliable and reproducible scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. 3-(Methylamino)-4-nitrobenzoic acid | C8H8N2O4 | CID 22184623 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 4-(METHYLAMINO)-3-NITROBENZOIC ACID CAS#: 41263-74-5 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 4-(Methylamino)-3-nitrobenzoic Acid | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 11. 4-(Methylamino)-3-nitrobenzoic Acid | 41263-74-5 | TCI EUROPE N.V. [tcichemicals.com]
- 12. 4-(METHYLAMINO)-3-NITROBENZOIC ACID(41263-74-5) 1H NMR spectrum
[chemicalbook.com]
- 13. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. westfield.ma.edu [westfield.ma.edu]
- To cite this document: BenchChem. [Introduction: Establishing the Benchmark for a Critical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604077#purity-and-appearance-of-3-methylamino-4-nitrobenzoic-acid\]](https://www.benchchem.com/product/b1604077#purity-and-appearance-of-3-methylamino-4-nitrobenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com